molecular formula C7H16N2O B083711 (1,4-Dimethylpiperazin-2-yl)methanol CAS No. 14675-44-6

(1,4-Dimethylpiperazin-2-yl)methanol

Cat. No.: B083711
CAS No.: 14675-44-6
M. Wt: 144.21 g/mol
InChI Key: ZEHZRJZZIYNPKU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,4-Dimethylpiperazin-2-yl)methanol typically involves the reaction of 1,4-dimethylpiperazine with formaldehyde under controlled conditions . The reaction proceeds as follows:

    Starting Materials: 1,4-dimethylpiperazine and formaldehyde.

    Reaction Conditions: The reaction is carried out in an aqueous medium at a temperature range of 50-60°C.

    Procedure: Formaldehyde is added dropwise to a solution of 1,4-dimethylpiperazine in water, and the mixture is stirred for several hours until the reaction is complete.

    Isolation: The product is isolated by extraction with an organic solvent, followed by purification through recrystallization or distillation.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield . The process parameters, such as temperature, pressure, and reactant concentrations, are optimized to maximize the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

(1,4-Dimethylpiperazin-2-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of (1,4-Dimethylpiperazin-2-yl)formaldehyde or (1,4-Dimethylpiperazin-2-yl)carboxylic acid.

    Reduction: Formation of (1,4-Dimethylpiperazin-2-yl)methanamine.

    Substitution: Formation of various substituted piperazine derivatives depending on the nucleophile used.

Scientific Research Applications

(1,4-Dimethylpiperazin-2-yl)methanol has a wide range of applications in scientific research :

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It serves as a building block for the development of drugs targeting neurological and psychiatric disorders.

    Industry: The compound is utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (1,4-Dimethylpiperazin-2-yl)methanol involves its interaction with specific molecular targets and pathways . The hydroxymethyl group allows the compound to form hydrogen bonds with biological macromolecules, influencing their structure and function. In medicinal chemistry, the compound may act as a ligand for receptors or enzymes, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Piperazine: A parent compound with a similar structure but lacking the hydroxymethyl and methyl groups.

    1-Methylpiperazine: Similar to (1,4-Dimethylpiperazin-2-yl)methanol but with only one methyl group attached to the nitrogen.

    2-Methylpiperazine: Similar to this compound but with a methyl group attached to the second carbon.

Uniqueness

This compound is unique due to the presence of both the hydroxymethyl and dimethyl groups, which confer distinct chemical and biological properties . These functional groups enhance its reactivity and ability to interact with various molecular targets, making it a valuable compound in research and industrial applications.

Properties

IUPAC Name

(1,4-dimethylpiperazin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O/c1-8-3-4-9(2)7(5-8)6-10/h7,10H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEHZRJZZIYNPKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(C(C1)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40381305
Record name (1,4-dimethylpiperazin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40381305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14675-44-6
Record name (1,4-dimethylpiperazin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40381305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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